Lipophilicity: XLogP3 Comparison – 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid vs. 2-(4-Acetylpiperazin-1-yl)butanoic acid
The cyclopentyl substituent imparts markedly higher lipophilicity compared with the acetyl‑substituted analogue. The target compound exhibits a computed XLogP3 of −0.4 [1], whereas 2-(4‑acetylpiperazin‑1‑yl)butanoic acid records a LogP of −2.69 . This 2.29‑log‑unit difference corresponds to an ~195‑fold increase in predicted partition coefficient, suggesting substantially greater passive membrane permeability for the cyclopentyl congener.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 2-(4-Acetylpiperazin-1-yl)butanoic acid: LogP = -2.69 |
| Quantified Difference | ΔLogP = +2.29 (target more lipophilic) |
| Conditions | Computed value (XLogP3, PubChem) for target; experimentally derived LogP (vendor data) for comparator |
Why This Matters
For procurement decisions in CNS‑focused or intracellular‑target projects, the higher lipophilicity of the cyclopentyl analogue may be a critical selection criterion favouring cell penetration.
- [1] PubChem CID 62368953. XLogP3-AA = -0.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1285111-09-2 (accessed 2026-05-03). View Source
